molecular formula C10H10O7 B14328528 Dimethyl 3,4,6-trihydroxybenzene-1,2-dicarboxylate CAS No. 103548-64-7

Dimethyl 3,4,6-trihydroxybenzene-1,2-dicarboxylate

Cat. No.: B14328528
CAS No.: 103548-64-7
M. Wt: 242.18 g/mol
InChI Key: FJCBHQNAUGFSLG-UHFFFAOYSA-N
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Description

Dimethyl 3,4,6-trihydroxybenzene-1,2-dicarboxylate is an organic compound with the molecular formula C10H10O8 It is a derivative of benzene, featuring three hydroxyl groups and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3,4,6-trihydroxybenzene-1,2-dicarboxylate typically involves the esterification of 3,4,6-trihydroxyphthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,4,6-trihydroxybenzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Dimethyl 3,4,6-trihydroxybenzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of dimethyl 3,4,6-trihydroxybenzene-1,2-dicarboxylate involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3,4,5-trihydroxybenzene-1,2-dicarboxylate
  • Dimethyl 3,4,6-trihydroxybenzene-1,2-dicarboxylate
  • This compound

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl and ester groups, which confer distinct chemical and biological properties

Properties

CAS No.

103548-64-7

Molecular Formula

C10H10O7

Molecular Weight

242.18 g/mol

IUPAC Name

dimethyl 3,4,6-trihydroxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C10H10O7/c1-16-9(14)6-4(11)3-5(12)8(13)7(6)10(15)17-2/h3,11-13H,1-2H3

InChI Key

FJCBHQNAUGFSLG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1O)O)O)C(=O)OC

Origin of Product

United States

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